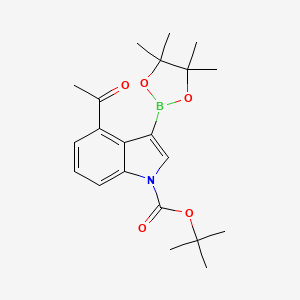![molecular formula C10H17N3 B13075432 2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol
Métodos De Preparación
The synthesis of 2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction typically requires refluxing the mixture in ethanol for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-Ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can be converted to its corresponding N-oxide derivative. Reduction reactions can lead to the formation of dihydro derivatives. Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential as a therapeutic agent has been explored, particularly in the context of cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have revealed that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
Comparación Con Compuestos Similares
2-Ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar fused ring structure but differ in the position and type of substituents on the rings.
Pyrazolo[3,4-d]pyrimidine: This compound has been studied for its potential as a CDK2 inhibitor, similar to this compound.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits inhibitory activity against CDK2 and has been explored for its anticancer properties.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the ring system can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-ethyl-3,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-8(3)10-11-6-5-7(2)13(10)12-9/h7,11H,4-6H2,1-3H3 |
Clave InChI |
CLGAWSZWIRAEGD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN2C(CCNC2=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



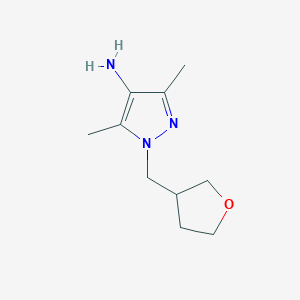
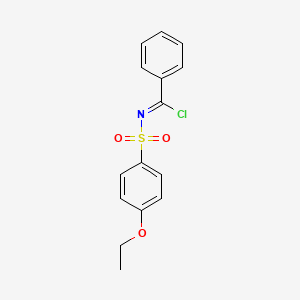
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

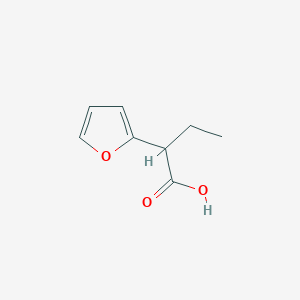
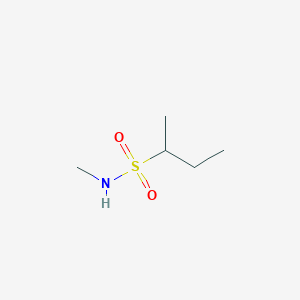
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
